molecular formula C9H8BrN3 B13632982 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B13632982
M. Wt: 238.08 g/mol
InChI Key: DXWRELSLSCFARC-UHFFFAOYSA-N
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Description

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The presence of a bromine atom and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a pyridine derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the nitrogen atoms in the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methyl group provides distinct chemical properties that can be leveraged in various synthetic and research applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3

InChI Key

DXWRELSLSCFARC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC=CC=N2

Origin of Product

United States

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